Cas no 2138234-46-3 (2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-)

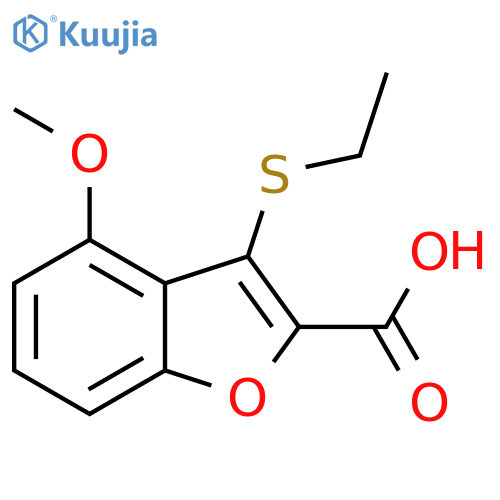

2138234-46-3 structure

商品名:2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-

CAS番号:2138234-46-3

MF:C12H12O4S

メガワット:252.286282539368

CID:5268653

2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-

-

- インチ: 1S/C12H12O4S/c1-3-17-11-9-7(15-2)5-4-6-8(9)16-10(11)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)

- InChIKey: BTHMYTUZCTXVAI-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC(OC)=C2C(SCC)=C1C(O)=O

2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361154-5.0g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 5.0g |

$8790.0 | 2023-03-07 | ||

| Enamine | EN300-361154-0.5g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 0.5g |

$2910.0 | 2023-03-07 | ||

| Enamine | EN300-361154-0.25g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 0.25g |

$2789.0 | 2023-03-07 | ||

| Enamine | EN300-361154-1.0g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-361154-10.0g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 10.0g |

$13032.0 | 2023-03-07 | ||

| Enamine | EN300-361154-0.05g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 0.05g |

$2545.0 | 2023-03-07 | ||

| Enamine | EN300-361154-0.1g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 0.1g |

$2668.0 | 2023-03-07 | ||

| Enamine | EN300-361154-2.5g |

3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |

2138234-46-3 | 2.5g |

$5940.0 | 2023-03-07 |

2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2138234-46-3 (2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量